1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone
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Description
1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C15H20FNO and its molecular weight is 249.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone is 249.15289242 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
Fluorescent Chemosensors Based on Phenolic Derivatives : A review highlighted the use of 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors to detect a range of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, suggesting that compounds with specific functional groups like 1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone could also offer potential as building blocks for chemosensors with tailored selectivity and sensitivity for various analytes (Roy, 2021).
Synthesis of Pharmaceutical Intermediates
Practical Synthesis of Fluoro-Substituted Biphenyls : Research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, underscores the utility of fluoro-substituted compounds in pharmaceutical production. The development of practical, large-scale synthetic methods for such compounds highlights their importance in the synthesis of non-steroidal anti-inflammatory drugs (Qiu et al., 2009).
Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution Reactions : The study of reactions involving piperidine and nitro-substituted benzenes through nucleophilic aromatic substitution provides insights into how specific functional groups can influence reaction mechanisms and product formation. This research is crucial for designing synthetic routes for complex organic molecules, including pharmaceuticals and agrochemicals (Pietra & Vitali, 1972).
Fumigants and Pesticides
Ethanedinitrile as a Fumigant : Ethanedinitrile (EDN) has been explored as a novel fumigant for pre-plant soil treatment and quarantine purposes, showcasing the potential for specific chemical compounds to serve as alternatives to traditional pesticides and fumigants. This research is indicative of the ongoing search for more effective and environmentally friendly pest management solutions (Brierley, Adlam, & Hall, 2018).
Properties
IUPAC Name |
1-[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-10-4-6-17(7-5-10)15-8-11(2)13(12(3)18)9-14(15)16/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBVPKEHHUNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.